molecular formula C5H7NOS B13556729 (3R)-3-isothiocyanatooxolane

(3R)-3-isothiocyanatooxolane

Cat. No.: B13556729
M. Wt: 129.18 g/mol
InChI Key: USGDSJYCXCLAFX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-isothiocyanatooxolane is an organic compound characterized by the presence of an isothiocyanate group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-isothiocyanatooxolane typically involves the reaction of oxolane derivatives with thiocyanate reagents under controlled conditions. One common method is the reaction of (3R)-3-hydroxyoxolane with thiophosgene, which results in the formation of the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-isothiocyanatooxolane undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with amines, resulting in the formation of thiourea compounds.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Catalysts such as Lewis acids can be used to enhance the reaction rates.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include thiourea derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(3R)-3-isothiocyanatooxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-isothiocyanatooxolane involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form stable thiourea derivatives is key to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-isothiocyanatotetrahydrofuran: Similar in structure but with a different ring system.

    (3R)-3-isothiocyanatopyrrolidine: Contains a pyrrolidine ring instead of an oxolane ring.

    (3R)-3-isothiocyanatopiperidine: Features a piperidine ring, offering different chemical properties.

Uniqueness

(3R)-3-isothiocyanatooxolane is unique due to its specific ring structure and the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. Its ability to form stable thiourea derivatives sets it apart from other similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

(3R)-3-isothiocyanatooxolane

InChI

InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2/t5-/m1/s1

InChI Key

USGDSJYCXCLAFX-RXMQYKEDSA-N

Isomeric SMILES

C1COC[C@@H]1N=C=S

Canonical SMILES

C1COCC1N=C=S

Origin of Product

United States

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